

In Vitro Antifungal Properties of AN2718: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

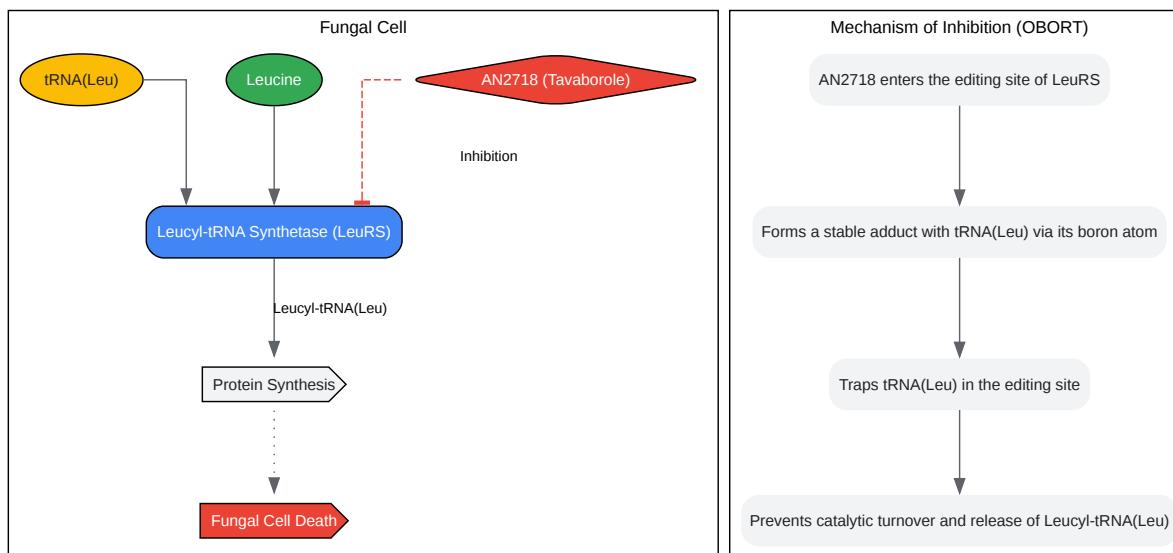
Compound Name: **AN2718**

Cat. No.: **B1667275**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


AN2718, also known as tavaborole, is a novel benzoxaborole antifungal agent. Its unique mechanism of action and efficacy against key fungal pathogens have positioned it as a significant compound in the development of antifungal therapies, particularly for superficial infections like onychomycosis and tinea pedis. This technical guide provides an in-depth overview of the in vitro antifungal properties of **AN2718**, focusing on its spectrum of activity, mechanism of action, and the experimental methodologies used for its evaluation.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

AN2718 exerts its antifungal effect by inhibiting fungal protein synthesis.^{[1][2]} Specifically, it targets the enzyme leucyl-tRNA synthetase (LeuRS), which is crucial for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA) during protein translation.^{[3][4]}

The inhibition occurs through a novel mechanism known as the oxaborole tRNA trapping (OBORT) mechanism.^{[1][2]} The boron atom in the benzoxaborole structure of **AN2718** forms a stable adduct with the terminal adenosine of tRNA(Leu) within the editing site of the LeuRS enzyme.^[5] This trapping of tRNA(Leu) in the editing site prevents the catalytic turnover of the

enzyme, thereby halting the synthesis of leucyl-tRNA(Leu) and ultimately inhibiting protein synthesis, which leads to fungal cell death.[\[5\]](#)

[Click to download full resolution via product page](#)

Diagram 1: Mechanism of action of **AN2718** (OBORT).

In Vitro Antifungal Activity

AN2718 has demonstrated a broad spectrum of antifungal activity, particularly against dermatophytes, which are a primary cause of skin, hair, and nail infections. Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Activity Against Dermatophytes

AN2718 exhibits potent activity against common dermatophytes. Studies have consistently reported low MIC values for *Trichophyton rubrum* and *Trichophyton mentagrophytes*, the primary causative agents of onychomycosis and tinea pedis.

Fungal Species	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
<i>Trichophyton rubrum</i>	100	0.5 - >32	-	0.5
<i>Trichophyton mentagrophytes</i>	100	-	-	1.0

Data synthesized from multiple sources.[\[1\]](#)[\[2\]](#)

Activity Against Yeasts

The in vitro activity of **AN2718** against various yeast species, including *Candida* species, has also been evaluated.

Fungal Species	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
<i>Candida albicans</i>	100	0.5 - 64	-	1.0
<i>Candida glabrata</i>	100	-	-	0.25
<i>Candida parapsilosis</i>	27	2 - >16	16	16
<i>Candida tropicalis</i>	10	8 - >16	16	>16
<i>Candida krusei</i>	4	8 - 16	-	-

Data synthesized from multiple sources.[\[2\]](#)[\[3\]](#)[\[6\]](#)

It is important to note that while **AN2718** shows activity against some *Candida* species, some studies have reported comparatively higher MIC values for certain strains when compared to other antifungal agents.[3][6]

Experimental Protocols

The in vitro antifungal susceptibility testing of **AN2718** is predominantly conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M38-A2 for Filamentous Fungi)

This is the most frequently cited method for determining the MIC of **AN2718** against dermatophytes.

- **Inoculum Preparation:** Fungal cultures are grown on a suitable medium, such as potato dextrose agar, to induce sporulation. Conidia are then harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension. The final inoculum concentration is adjusted spectrophotometrically to a specified range (e.g., 1×10^3 to 3×10^3 CFU/mL).[7]
- **Drug Dilution:** A serial two-fold dilution of **AN2718** is prepared in RPMI 1640 medium in a 96-well microtiter plate.
- **Inoculation and Incubation:** Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 96 hours).[7]
- **MIC Determination:** The MIC is determined as the lowest concentration of **AN2718** that causes a significant inhibition of fungal growth (typically $\geq 80\%$) compared to the drug-free growth control well.[7]

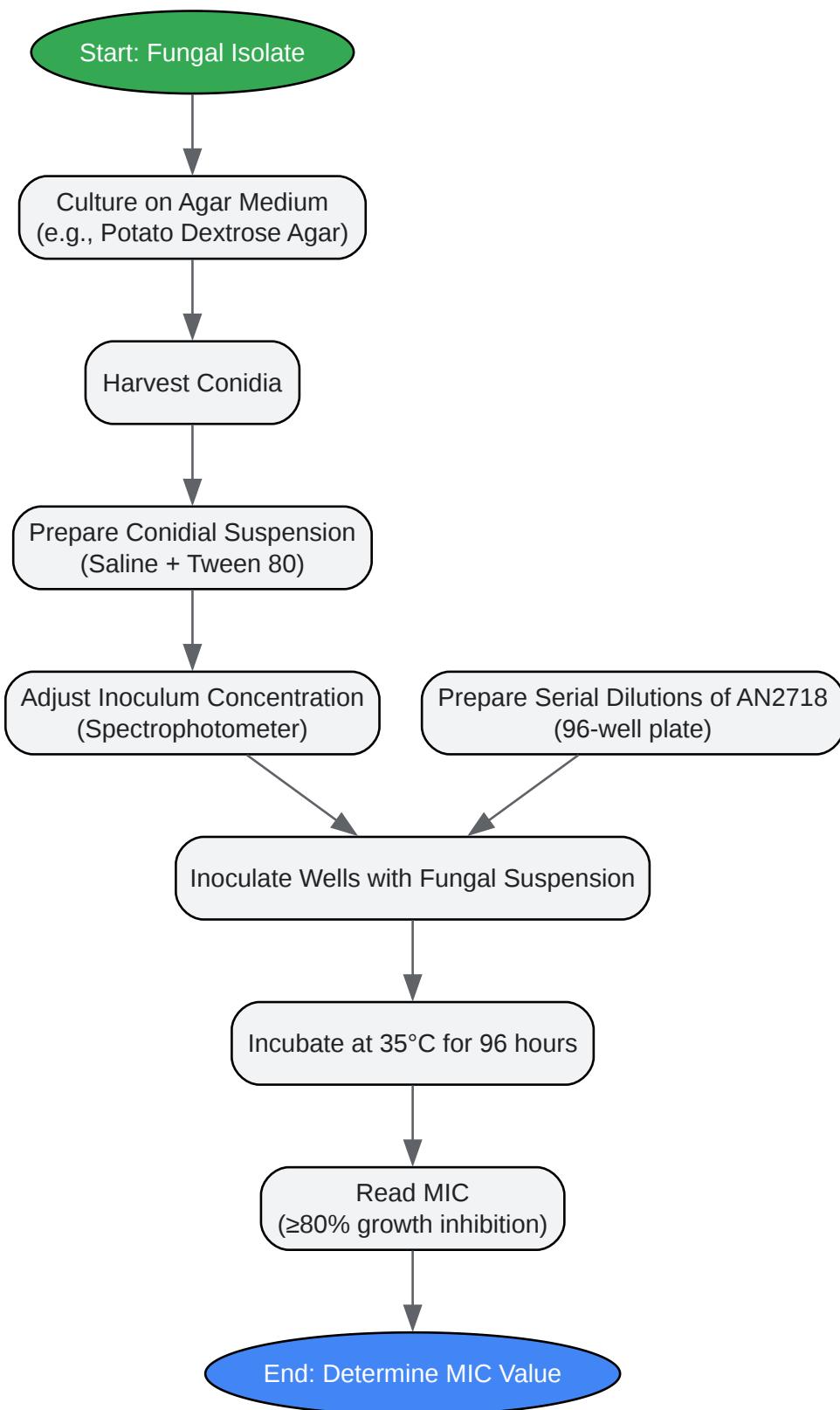

[Click to download full resolution via product page](#)

Diagram 2: Workflow for CLSI M38-A2 broth microdilution.

Enzyme Inhibition Assay

To confirm the mechanism of action, enzyme inhibition assays are performed.

- Enzyme Purification: The target enzyme, leucyl-tRNA synthetase, is overexpressed in a host system like *E. coli* and purified using standard techniques such as nickel column chromatography.[\[1\]](#)[\[2\]](#)
- Inhibition Measurement: The inhibitory activity of **AN2718** is measured by assessing the incorporation of radiolabeled leucine into tRNA in the presence of varying concentrations of the compound. The reduction in leucine incorporation indicates the level of enzyme inhibition.

Conclusion

AN2718 demonstrates significant *in vitro* antifungal activity, particularly against dermatophytes, through its unique mechanism of inhibiting leucyl-tRNA synthetase. The standardized methodologies for evaluating its potency provide a robust framework for further research and development. The data presented in this guide underscore the potential of **AN2718** as a valuable therapeutic agent in the management of fungal infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. Multilaboratory Evaluation of In Vitro Antifungal Susceptibility Testing of Dermatophytes for ME1111 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Antifungal Properties of AN2718: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1667275#in-vitro-antifungal-properties-of-an2718\]](https://www.benchchem.com/product/b1667275#in-vitro-antifungal-properties-of-an2718)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com